Aluminum phenoxide
Overview
Description
Aluminum phenoxide, also known as aluminium phenolate, is a metalloorganic compound with the formula [Al(OC₆H₅)₃]ₙ. It is a white solid that is commonly used as a catalyst in various chemical reactions. The compound is known for its ability to form stable complexes and is often utilized in the synthesis of organic compounds .
Mechanism of Action
Target of Action
Aluminium triphenolate, also known as aluminium phenolate , is a metalloorganic compound that primarily targets the immune system . It is widely used as an adjuvant in vaccines due to its ability to enhance the immune response . The compound interacts with antigen-presenting cells (APCs), which play a crucial role in initiating the immune response .
Mode of Action
It is believed to enhance the immune response by forming a depot at the site of injection, leading to a slow release of the antigen . This slow release enhances antigen presentation and subsequent T and B cell responses .
Biochemical Pathways
Aluminium triphenolate affects various biochemical pathways. It is involved in the metabolism of aluminium in humans, impacting the absorption, transport, tissue distribution, and excretion of aluminium . It particularly influences metabolic pathways in the bones and brain . Additionally, it has been associated with starch, sucrose, and other carbohydrate metabolic pathways .
Pharmacokinetics
It is known that aluminium compounds, including aluminium triphenolate, can be absorbed by the gastrointestinal tract and distributed to various tissues, including the bones and brain .
Result of Action
The primary result of aluminium triphenolate’s action is the enhancement of the immune response to vaccines . By interacting with APCs and influencing various biochemical pathways, it helps to stimulate a stronger immune response to the antigens present in vaccines . In addition, it has been used as a catalyst for the alkylation of phenols with various alkenes .
Action Environment
The action of aluminium triphenolate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and hence the bioavailability of aluminium compounds . Furthermore, the presence of other substances, such as certain types of ligands, can influence the activity of aluminium triphenolate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum phenoxide can be synthesized by reacting elemental aluminium with phenol. The reaction typically occurs under a nitrogen atmosphere to prevent oxidation. The process involves heating phenol to around 165°C and then gradually adding aluminium turnings with vigorous stirring : [ \text{Al} + 3 \text{HOC}_6\text{H}_5 \rightarrow \text{Al(OC}_6\text{H}_5\text{)}_3 + 1.5 \text{H}_2 ]
Industrial Production Methods: In industrial settings, aluminium triphenolate is produced using similar methods but on a larger scale. The reaction is carried out in high-pressure autoclaves to ensure complete conversion of the reactants. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Aluminum phenoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and phenol.
Reduction: It can be reduced back to elemental aluminium and phenol under specific conditions.
Substitution: It can participate in substitution reactions where the phenolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands such as halides or alkoxides.
Major Products Formed:
Oxidation: Aluminium oxide and phenol.
Reduction: Elemental aluminium and phenol.
Substitution: Aluminium complexes with different ligands.
Scientific Research Applications
Aluminum phenoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the alkylation of phenols with alkenes, such as the production of ethylphenols.
Biology: It is studied for its potential use in biological systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and reactivity.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Aluminium isopropoxide: Another aluminium-based compound used as a catalyst in organic synthesis.
Aluminium ethoxide: Similar in structure and reactivity but with ethoxide ligands instead of phenolate.
Aluminium tert-butoxide: Used in similar applications but with tert-butoxide ligands.
Uniqueness: Aluminum phenoxide is unique due to its ability to form stable complexes with phenolate ligands, making it particularly effective in catalyzing alkylation reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
aluminum;triphenoxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWAWSNPREEFQ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AlO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015343 | |
Record name | Phenol, aluminum salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15086-27-8 | |
Record name | Phenol, aluminum salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, aluminum salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, aluminum salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium triphenolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do aluminium triphenolate catalysts contribute to the synthesis of heterocyclic compounds?
A: Aluminium triphenolates act as potent Lewis acid catalysts in facilitating the coupling reactions between epoxides and various heterocumulenes (like CO2 and SO2) []. This catalytic activity stems from the aluminum center's ability to activate epoxides, making them susceptible to nucleophilic attack by the heterocumulene. This process ultimately leads to the formation of a diverse range of valuable heterocyclic compounds, including cyclic carbonates, sulfites, and oxazolidinones [].
Q2: What makes aluminium triphenolates advantageous over other catalysts in these reactions?
A2: Aluminium triphenolates offer a unique blend of advantages as catalysts in these reactions:
- Tunability: The ligand structure, specifically the substituents on the phenolate rings, can be readily modified. This allows for fine-tuning of the catalyst's activity, selectivity, and stability [].
- Accessibility: These catalysts are easily synthesized, making them a practical choice for research and potential industrial applications [].
- Environmental Considerations: The utilization of aluminium triphenolates enables the incorporation of waste gases like CO2 and SO2 as reactants. This aligns with the growing emphasis on green chemistry principles by utilizing these environmentally harmful gases as valuable synthetic building blocks [].
Q3: Can you provide an example of how the stereoselectivity of aluminium triphenolate catalyzed reactions is controlled?
A: The research highlights the synthesis of carbamates from cyclic epoxides, CO2, and amines []. The researchers successfully controlled the diastereoselectivity (cis vs. trans product formation) by strategically manipulating the reaction conditions to favor either a cyclic carbonate or an oligocarbonate intermediate. These intermediates, due to their inherent configurational differences, ultimately dictate the stereochemical outcome of the final carbamate product []. This exemplifies the potential for fine-tuning reaction conditions to achieve desired stereochemical outcomes.
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